molecular formula C23H18N2O4 B3306831 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide CAS No. 929505-05-5

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide

Cat. No.: B3306831
CAS No.: 929505-05-5
M. Wt: 386.4 g/mol
InChI Key: DFMDEFMSOWWSFK-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a 3-methoxybenzoyl group at position 2 and a pyridine-4-carboxamide moiety at position 5 (Figure 1). The benzofuran scaffold provides structural rigidity, while the 3-methoxybenzoyl substituent introduces electron-donating properties.

Properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14-19-13-17(25-23(27)15-8-10-24-11-9-15)6-7-20(19)29-22(14)21(26)16-4-3-5-18(12-16)28-2/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMDEFMSOWWSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=NC=C3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The target compound’s benzofuran core distinguishes it from analogs with pyrrolidine or thiazolidinone rings (Table 1). For example:

  • Example 64 (Patent EP): Features a pyrrolidine-2-carboxamide scaffold with a 3-methoxybenzoyl substituent.
  • Akkurt’s Thiazolidinone Derivative: Contains a 1,3-thiazolidin-4-one ring, which is smaller and more polar than benzofuran. This may reduce membrane permeability but enhance solubility .
Table 1: Structural Comparison of Core Scaffolds
Compound Core Structure Key Features
Target Compound Benzofuran Rigid, planar structure; high aromaticity
Example 64 (Patent EP) Pyrrolidine Flexible five-membered ring; sp³ hybridized nitrogen
Akkurt’s Compound 1,3-Thiazolidin-4-one Polar, sulfur-containing ring; potential for hydrogen bonding

Substituent Analysis

Aromatic Substituents
  • 3-Methoxybenzoyl Group (Target Compound): The methoxy group at the meta position enhances lipophilicity (calculated LogP ~3.2) and may participate in π-π stacking interactions.
  • Benzoyl Group (Example 65, Patent EP): Lacks the methoxy substituent, reducing electron-donating effects and lowering LogP (~2.8) .
  • 4-Chlorophenyl (Akkurt’s Compound): The chloro substituent increases electronegativity and may improve binding to hydrophobic pockets but reduces solubility compared to methoxy .
Carboxamide Positioning
  • Pyridine-3-Carboxamide (Akkurt’s Compound): The meta-position alters the spatial arrangement of hydrogen-bond donors, possibly reducing binding affinity in certain targets .

Physicochemical Properties

Calculated properties (Table 2) highlight key differences:

Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Estimated) H-Bond Donors H-Bond Acceptors
Target Compound 407.4 3.2 2 6
Example 64 (Patent EP) 449.5 2.9 3 7
Akkurt’s Compound 361.8 2.5 2 5

The target compound’s higher LogP suggests greater membrane permeability but lower aqueous solubility compared to Akkurt’s derivative. Example 64’s additional hydroxy group increases polarity, balancing its LogP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide

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